OUP-186: Mechanism of Action and Pharmacological Characterization
OUP-186: Mechanism of Action and Pharmacological Characterization
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
OUP-186 (CAS# 1480830-24-7) is a potent, highly selective, non-imidazole histamine H3 receptor (H3R) antagonist.[1][2] Chemically defined as N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea, it represents a significant pivot in H3R ligand design due to its unique species-dependent pharmacological profile.
Unlike classical H3R antagonists (e.g., thioperamide, clobenpropit) that show broad cross-species activity, OUP-186 exhibits high affinity for the human H3 receptor (hH3R) while remaining virtually inactive at the rat H3 receptor (rH3R) . This distinction is mechanistically traced to a single amino acid residue variation (Ala122 in humans vs. Val122 in rats) within the transmembrane binding pocket.
While H3R antagonists are traditionally developed for CNS indications (narcolepsy, Alzheimer’s, cognitive impairment), OUP-186 has demonstrated profound efficacy in oncology . It potently suppresses proliferation and induces caspase-dependent apoptosis in breast cancer cell lines (both ER+ and ER-), outperforming standard reference ligands like clobenpropit in apoptotic induction.[2]
Molecular Pharmacology & Structural Biology
2.1 Chemical Structure and Binding Kinetics
OUP-186 utilizes an isothiourea core, a structural motif known to provide high H3R affinity.
-
Chemical Name: N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea[1]
-
Affinity Profile:
-
Human H3R:
| (High Potency)[1] -
Rat H3R: Inactive (
nM) -
Human H4R: Inactive (High Selectivity)
-
2.2 The Species Selectivity Paradox (The "Valine Gate")
For researchers utilizing rodent models, OUP-186 presents a critical experimental variable. The lack of affinity for rH3R renders standard rat-based preclinical models (e.g., microdialysis for histamine release, object recognition tasks) ineffective for this specific compound.
Mechanism of Selectivity: Molecular docking studies reveal that the binding pocket of hH3R contains an Alanine at position 122 (Ala122) in the third transmembrane domain (TM3). In rats, this residue is a Valine (Val122) . The bulkier isopropyl side chain of Valine in the rat receptor sterically hinders the docking of the OUP-186 chlorophenylbutyl tail, preventing binding.
Expert Insight: When characterizing OUP-186, you must use humanized mouse models or human cell lines. Data derived from wild-type rats will yield false negatives.
2.3 Functional Classification
OUP-186 acts as a competitive antagonist and likely an inverse agonist in systems with high constitutive H3R activity.
-
Antagonism: It fully blocks the proliferative effects of the H3R agonist (R)-(-)-
-methylhistamine.[2][3] -
Apoptotic Induction: The compound induces cell death even in the absence of exogenous agonists, suggesting it may suppress basal H3R signaling that supports cancer cell survival.
Signaling Pathways and Mechanism of Action[4]
The H3 receptor is a
OUP-186 Mechanism:
-
Binding: OUP-186 occupies the orthosteric site of hH3R.
-
G-Protein Uncoupling: It prevents the
-mediated inhibition of adenylyl cyclase. -
cAMP Restoration: Intracellular cAMP levels rise (or are prevented from falling).
-
Downstream Cascade (Oncology Context):
-
In breast cancer cells (MCF-7, MDA-MB-231), H3R blockade leads to the activation of Caspase-3 and Caspase-7 .
-
This triggers the intrinsic apoptotic pathway, leading to DNA fragmentation and cell death.
-
Visualization: OUP-186 Signaling Cascade
Figure 1: OUP-186 prevents H3R-mediated survival signaling, leading to Caspase-3/7 activation and apoptosis.[2][3][4]
Therapeutic Applications & Data Summary
4.1 Oncology (Breast Cancer)
OUP-186 has shown superior efficacy in inducing apoptosis compared to other H3R antagonists.
| Metric | OUP-186 | Clobenpropit (Reference) |
| Target | Human H3R | Human/Rat H3R & H4R |
| MCF-7 Proliferation ( | ~10 | ~50 |
| MDA-MB-231 Proliferation ( | ~10 | ~50 |
| Apoptosis Induction | Potent (High Caspase-3/7 activity) | Weak/Moderate |
| Mechanism | Caspase-dependent Apoptosis | Cytostasis / Weak Apoptosis |
Key Finding: OUP-186 treatment completely abrogates the proliferation increase triggered by 100
4.2 CNS Disorders
While OUP-186 is a potent H3R antagonist, its lack of rat affinity means it does not increase histamine release in rat brain microdialysis studies. This contrasts with clobenpropit, which significantly increases histamine release in rats.
-
Implication: OUP-186 is a tool compound specifically for human receptor studies or humanized animal models. It validates the structural requirements for human H3R binding.
Experimental Protocols
Protocol A: Synthesis of OUP-186 (Isothiocyanate Route)
Based on Yoneyama et al. (2015)
-
Reagents: 4-(4-chlorophenyl)butylamine, 3-piperidinopropyl isothiocyanate.[1]
-
Coupling: React the amine with the isothiocyanate in THF to form the thiourea intermediate.
-
S-Alkylation: Perform S-methylation (or specific alkylation strategy per patent) to generate the isothiourea functionality.
-
Purification: Silica gel chromatography.
-
Validation:
H NMR and HRMS to confirm the isothiourea core structure.
Protocol B: Caspase-Dependent Apoptosis Assay
Objective: Verify OUP-186 induced cell death in MCF-7 cells.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. -
Treatment: After 24h, treat with OUP-186 (10, 30, 50
M). Include Vehicle (DMSO) and Positive Control (Staurosporine). -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Lysis: Add Caspase-Glo® 3/7 Reagent (Promega) directly to wells (1:1 ratio).
-
Measurement: Shake plate for 30s, incubate at RT for 1h. Measure luminescence using a plate reader.
-
Analysis: Normalize luminescence to vehicle control. OUP-186 should show a dose-dependent increase >200% over baseline.
Visualization: Species Selectivity Workflow
Figure 2: The molecular basis of OUP-186 selectivity. The Val122 residue in rats sterically prevents binding.
References
-
Tanaka, S., et al. (2016).[5][4] Histamine H3 receptor antagonist OUP-186 attenuates the proliferation of cultured human breast cancer cell lines.[2][3][4][6][7][8][9] Biochemical and Biophysical Research Communications, 480(3), 479–485.[5][4][6][9]
-
Yoneyama, H., et al. (2015).[1] Efficient Synthesis of N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea (OUP-186) and Its Analogues Using 2-Nitrophenylacetyl Isothiocyanate.[1] Synthesis, 47(09), 1291-1302.
-
MedKoo Biosciences. (n.d.). OUP-186 Product Data Sheet.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Histamine H3 receptor antagonist OUP-186 attenuates the proliferation of cultured human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. repositorio.uca.edu.ar [repositorio.uca.edu.ar]
- 5. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apcz.umk.pl [apcz.umk.pl]
- 7. mdpi.com [mdpi.com]
- 8. cdt-card.cm-uj.krakow.pl [cdt-card.cm-uj.krakow.pl]
- 9. Oncology Reports [spandidos-publications.com]
